Phosphine oxide, tris(1,1-dimethylethyl)-

Übersicht

Beschreibung

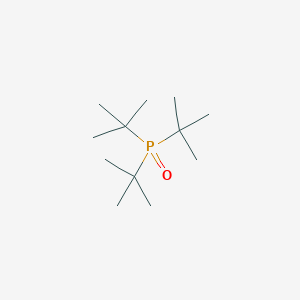

“Phosphine oxide, tris(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C12H27OP . It is also known by other names such as “tris(1,1-dimethylethyl)phosphine” and "2-ditert-butylphosphoryl-2-methylpropane" .

Molecular Structure Analysis

The molecular structure of “Phosphine oxide, tris(1,1-dimethylethyl)-” consists of 40 bonds in total, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 phosphorane .Physical And Chemical Properties Analysis

The molecular weight of “Phosphine oxide, tris(1,1-dimethylethyl)-” is 202.3165 . More specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Gas-Phase Molecular Structure Determination

Tri-tert-butylphosphine oxide has been utilized in the gas-phase electron diffraction (GED) refinement process combined with computational methods to determine the molecular structure of sterically crowded molecules . This dynamic interaction between theory and experiment, known as the DYNAMITE method, refines the heavy-atom skeleton while updating the light-atom positions, leading to more accurate structural determinations .

Ligand in Metal Complexes

This compound is primarily used in the preparation of mono- and bidentate phosphine ligands in metal complexes. These complexes are crucial for catalytic chiral asymmetric hydrogenations and other asymmetric reactions, as well as transition metal coupling reactions . The ligands play a significant role in enhancing the reactivity and selectivity of these catalytic processes.

Catalyst in Organic Synthesis

Tri-tert-butylphosphine oxide serves as a catalyst in various organic synthesis reactions. It is particularly effective in the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, and Suzuki-Miyaura Coupling . These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals and polymers.

Reducing Agent

The compound acts as a reducing agent for alkyl disulfides and aromatic disulfides . This application is valuable in synthetic chemistry where the reduction of disulfides to thiols is a common requirement, especially in the synthesis of certain pharmaceuticals and fine chemicals.

Promoter in Ring Opening Reactions

It promotes the ring opening of epoxides and aziridines with nucleophiles . This is a critical step in the synthesis of various organic compounds, as it allows for the introduction of nucleophilic species into cyclic structures, thereby opening up pathways to a wide range of functionalized products.

Component in Frustrated Lewis Pairs (FLPs)

Tri-tert-butylphosphine oxide is used as a Lewis base component of frustrated Lewis pairs (FLPs). These are combinations of Lewis acids and bases that are unable to form an adduct due to steric hindrance but are capable of cooperative catalysis . FLPs have been shown to be effective in metal-free activation of hydrogen, which is a promising area of research for sustainable chemistry applications.

Safety and Hazards

The safety data sheet for “Phosphine oxide, tris(1,1-dimethylethyl)-” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Wirkmechanismus

Target of Action

Tri-tert-butylphosphine oxide primarily targets transition metal complexes . It acts as a ligand, binding to these complexes and influencing their reactivity .

Mode of Action

The compound interacts with its targets by binding to the metal center of the complexes . This interaction can influence the electronic properties of the complex, thereby altering its reactivity . The compound’s bulky tert-butyl groups can also provide steric protection, preventing undesired side reactions .

Biochemical Pathways

For instance, it is used in palladium-catalyzed coupling reactions . The compound’s interaction with transition metal complexes can influence the course of these reactions, affecting the formation of the desired products .

Result of Action

The action of tri-tert-butylphosphine oxide results in the facilitation of various chemical transformations . By acting as a ligand for transition metal complexes, it can influence the outcome of catalytic reactions, aiding in the synthesis of a wide range of chemical compounds .

Action Environment

The efficacy and stability of tri-tert-butylphosphine oxide can be influenced by various environmental factors. For instance, the compound is sensitive to oxygen and can react to form the corresponding phosphine oxide . Therefore, it is typically handled under an inert atmosphere to prevent oxidation . The temperature and solvent used can also impact the compound’s reactivity .

Eigenschaften

IUPAC Name |

2-ditert-butylphosphoryl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZUKJFHNQLAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448616 | |

| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine oxide, tris(1,1-dimethylethyl)- | |

CAS RN |

6866-70-2 | |

| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes tri-tert-butylphosphine oxide interesting for structural studies of metal complexes?

A: Tri-tert-butylphosphine oxide (tBu3PO) is a sterically demanding ligand, meaning its bulky tert-butyl groups influence the geometry and reactivity of metal complexes it coordinates to. This property makes it a valuable tool for studying steric effects in coordination chemistry. For example, in lanthanide triflate complexes, tBu3PO coordinates to the metal center in a way that forces triflate ions to remain associated in solution, as confirmed by NMR spectroscopy [].

Q2: How does the DYNAMITE method improve structural determination of molecules like tri-tert-butylphosphine oxide?

A: Traditional gas-phase electron diffraction (GED) methods can be limited when studying large, sterically crowded molecules like tri-tert-butylphosphine oxide. The DYNAMITE (DYNAMic Interaction of Theory and Experiment) method overcomes these limitations by combining GED data with computational methods, such as molecular mechanics. This allows for the dynamic refinement of light-atom positions (like hydrogen) during the GED refinement process, leading to a more accurate determination of the heavy-atom framework, as demonstrated in the study of tri-tert-butylphosphine oxide's molecular structure [].

Q3: What insights did the SEMTEX method provide about the structure of tri-tert-butylphosphine oxide?

A: The SEMTEX (Structure Enhancement Methodology using Theory and EXperiment) method combines experimental GED data with ab initio calculations and molecular mechanics. Applying this method to tri-tert-butylphosphine oxide revealed a shorter P-O bond length than previously reported []. This finding supports the characterization of the molecule as O=PBut3, suggesting a double bond character in the P-O bond, rather than O(-)-P+But3.

Q4: Can you explain the solution behavior of lanthanide complexes with tri-tert-butylphosphine oxide?

A: Lanthanide complexes with tBu3PO, like [Ln(H2O)5(Cy3PO)2]·2R3PO·(OTf)3 (where Ln represents various lanthanides and R is a bulky group), exhibit interesting solution behavior. NMR studies reveal that triflate ions remain associated with the complex even in solution, a phenomenon attributed to the steric influence of the bulky phosphine oxide ligands []. Furthermore, these complexes demonstrate Lewis acidity, capable of interacting with other phosphines through protonation or hydrogen bonding, as observed in reactions with various phosphine molecules [].

Q5: How does tri-tert-butylphosphine oxide compare to tricyclohexylphosphine oxide in terms of coordinating to lanthanides?

A: Both tri-tert-butylphosphine oxide (tBu3PO) and tricyclohexylphosphine oxide (Cy3PO) are bulky phosphine oxides used as ligands in lanthanide complexes. While they share similarities in their coordination behavior, the steric bulk of the tert-butyl groups in tBu3PO is more pronounced than the cyclohexyl groups in Cy3PO. This difference can lead to variations in complex stability, reactivity, and solution behavior, making the choice between the two ligands dependent on the specific application. [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)